molecular formula C6H10N2O3 B12876110 L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- CAS No. 686288-07-3

L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-

Cat. No.: B12876110
CAS No.: 686288-07-3
M. Wt: 158.16 g/mol
InChI Key: WWTLSLKLBNFFCB-IMJSIDKUSA-N
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Description

(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a pyrrolidine ring. Its stereochemistry is defined by the (2S,4S) configuration, making it an enantiomerically pure compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . The process often includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral ligands or organo-catalysts for asymmetric catalysis . These methods are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the compound into different derivatives.

    Substitution: Substitution reactions are common for introducing new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.

Properties

CAS No.

686288-07-3

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S,4S)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

WWTLSLKLBNFFCB-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1C(=O)O)CN

Canonical SMILES

C1C(C(=O)NC1C(=O)O)CN

Origin of Product

United States

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